molecular formula C9H7FN2O2 B1429582 methyl 4-fluoro-1H-indazole-5-carboxylate CAS No. 473416-82-9

methyl 4-fluoro-1H-indazole-5-carboxylate

Cat. No. B1429582
M. Wt: 194.16 g/mol
InChI Key: LMALPYKUYVAWGI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-5-carboxylate is a chemical compound with the CAS Number: 473416-82-9 . It has a molecular weight of 194.17 and its IUPAC name is methyl 4-fluoro-1H-indazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for methyl 4-fluoro-1H-indazole-5-carboxylate is 1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

Methyl 4-fluoro-1H-indazole-5-carboxylate is a pale-yellow to yellow-brown solid . It should be stored at room temperature .

Scientific Research Applications

Metabolic Profiling and Drug Metabolism

Methyl 4-fluoro-1H-indazole-5-carboxylate and its analogs are predominantly studied in the context of metabolic profiling. The compound AB-PINACA and its fluorinated analog 5F-AB-PINACA, which share structural similarities with methyl 4-fluoro-1H-indazole-5-carboxylate, have been subjected to metabolic stability and profiling studies. These compounds undergo a range of biotransformations, including hydrolysis, hydroxylation, ketone formation, carboxylation, epoxide formation, and oxidative defluorination. The presence of these metabolites was confirmed in authentic urine specimens, suggesting a potential application in forensic toxicology and drug metabolism studies (Wohlfarth et al., 2015).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds related to methyl 4-fluoro-1H-indazole-5-carboxylate. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and its crystal structure was determined. This compound showed the ability to inhibit the proliferation of some cancer cell lines, highlighting its potential in medicinal chemistry and drug design (Hao et al., 2017).

Antiviral Activity

In the realm of antiviral research, N-amino-1,2,3-triazole derivatives, including 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide, have been evaluated against Cantagalo virus replication. The structural characterization and antiviral effect of these compounds open avenues for the development of new antiviral agents (Jordão et al., 2009).

Pharmaceutical Synthesis

Additionally, the robust synthesis of related compounds, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been documented. This compound serves as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. The described synthesis method offers advantages in terms of safety and efficiency, demonstrating the compound's relevance in pharmaceutical synthesis (Mayes et al., 2010).

Safety And Hazards

The safety information for methyl 4-fluoro-1H-indazole-5-carboxylate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the medicinal properties of indazole derivatives like methyl 4-fluoro-1H-indazole-5-carboxylate could be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 4-fluoro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMALPYKUYVAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732984
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-1H-indazole-5-carboxylate

CAS RN

473416-82-9
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.65 g of 4-fluoro-1H-indazole-5-carbonitrile obtained in Production Example II-13-b were added 8 ml of glacial acetic acid, 8 ml of water and 16 ml of concentrated sulfuric acid, and the mixture was stirred at 110° C. for 4 hours. After standing to cool, 150 mg of ice-water was added, and the precipitated carboxylic acid was collected by filtration. Under ice-cooling, to a solution of the resulting carboxylic acid in 12 ml dimethylformamide and 40 ml tetrahydrofuran was added an excess amount of a solution of diazomethane in diethyl ether, and the mixture was stirred at the same temperature for 45 minutes. The solvent was evaporated, and the residue was dissolved in 100 ml of ethyl acetate. The mixture was sequentially washed with saturated aqueous sodium hydrogencarbonate solution, water and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 1.98 g of the title compound as bright yellow crystals.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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